2-(N-ethylacetamido)ethane-1-sulfonic acid
Overview
Description
2-(N-ethylacetamido)ethane-1-sulfonic acid is a chemical compound with the molecular formula C6H13NO4S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an ethylacetamido group and a sulfonic acid group, which contribute to its reactivity and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethylacetamido)ethane-1-sulfonic acid typically involves the reaction of ethylamine with acetic anhydride to form N-ethylacetamide. This intermediate is then reacted with ethylene sulfonic acid under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-ethylacetamido)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The ethylacetamido group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted ethylacetamido compounds.
Scientific Research Applications
2-(N-ethylacetamido)ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in buffer solutions for biological assays and cell culture media due to its stability and non-toxicity.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(N-ethylacetamido)ethane-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form hydrogen bonds and ionic interactions with various biomolecules, while the ethylacetamido group can participate in hydrophobic interactions and hydrogen bonding. These interactions enable the compound to modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(N-morpholino)ethane sulfonic acid (MES): Similar in structure but contains a morpholine ring instead of an ethylacetamido group.
2-(N-ethylamino)ethane sulfonic acid: Contains an ethylamino group instead of an ethylacetamido group.
2-(N-acetylamino)ethane sulfonic acid: Contains an acetylamino group instead of an ethylacetamido group.
Uniqueness
2-(N-ethylacetamido)ethane-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Properties
IUPAC Name |
2-[acetyl(ethyl)amino]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-3-7(6(2)8)4-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPDKUBQYRSOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCS(=O)(=O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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